Acetylene-d2

Description

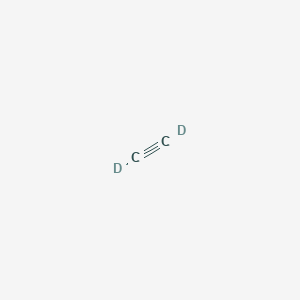

Structure

3D Structure

Properties

IUPAC Name |

1,2-dideuterioethyne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2/c1-2/h1-2H/i1D,2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSFWRNGVRCDJHI-QDNHWIQGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C#C[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28265-43-2 | |

| Record name | Ethyne-1,2-d2, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28265-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00147868 | |

| Record name | Acetylene-d2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00147868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

28.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Gas; [Sigma-Aldrich MSDS] | |

| Record name | Acetylene-d2 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13648 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1070-74-2 | |

| Record name | Ethyne-1,2-d2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1070-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetylene-d2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetylene-d2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00147868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1070-74-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Acetylene-d2 (C₂D₂): A Comprehensive Technical Guide on its Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylene-d2 (C₂D₂), also known as dideuterioethyne, is the deuterated isotopologue of acetylene (B1199291). Its unique chemical and physical properties, arising from the substitution of hydrogen with deuterium (B1214612), make it an invaluable tool in a wide array of scientific disciplines. This technical guide provides an in-depth exploration of the core chemical properties of this compound, with a focus on data relevant to researchers, scientists, and professionals in the field of drug development. The information presented herein is intended to serve as a comprehensive resource for understanding and utilizing this compound in experimental and theoretical studies.

Physical and Molecular Properties

The substitution of protium (B1232500) with the heavier deuterium isotope results in subtle but significant changes in the physical and molecular properties of this compound when compared to its non-deuterated counterpart, acetylene (C₂H₂). These differences are fundamental to its application in kinetic isotope effect studies and vibrational spectroscopy.

General Physical Properties

The macroscopic physical properties of this compound are very similar to those of acetylene. Due to the slight increase in molecular mass, minor differences in phase transition temperatures and density are expected.

| Property | This compound (C₂D₂) | Acetylene (C₂H₂) |

| Molecular Weight | 28.05 g/mol [1] | 26.04 g/mol [2] |

| Boiling Point | approx. -84 °C | -84 °C[2] |

| Melting Point | approx. -81.8 °C | -81.8 °C[2] |

| Gas Density (STP) | approx. 1.25 kg/m ³ | 1.1747 kg/m ³[3] |

| Appearance | Colorless gas | Colorless gas[2] |

Molecular Structure and Bond Parameters

This compound is a linear molecule belonging to the D∞h point group, similar to acetylene. High-resolution spectroscopic studies have enabled precise determination of its bond lengths.

| Parameter | Value for this compound (C₂D₂) |

| C≡C Bond Length (rₑ) | 1.20241 ± 0.00009 Å[4] |

| C-D Bond Length (rₑ) | 1.06250 ± 0.00010 Å[4] |

| Rotational Constant (B₀) | 0.84794 ± 0.00005 cm⁻¹[5] |

| Centrifugal Distortion Constant (D₀) | 7.85 x 10⁻⁷ ± 0.4 x 10⁻⁷ cm⁻¹[5] |

Spectroscopic Properties

The vibrational and rotational spectra of this compound are of significant interest as they provide a clear demonstration of the isotopic effect on molecular energy levels.

Vibrational Spectroscopy (IR and Raman)

This compound has five fundamental vibrational modes. Due to its centrosymmetric linear structure, the molecule adheres to the mutual exclusion principle: Raman active modes are infrared inactive, and vice versa. The substitution of hydrogen with deuterium leads to a significant lowering of the vibrational frequencies of the C-D stretching and bending modes compared to the C-H modes in acetylene.

| Vibrational Mode | Symmetry | Description | Frequency (cm⁻¹) for C₂D₂ | Frequency (cm⁻¹) for C₂H₂ | Activity |

| ν₁ | Σg⁺ | Symmetric C-D stretch | ~2700 | 3374 | Raman |

| ν₂ | Σg⁺ | C≡C stretch | ~1762 | 1974 | Raman |

| ν₃ | Σu⁺ | Antisymmetric C-D stretch | ~2439 | 3289 | Infrared |

| ν₄ | Πg | Symmetric trans-bend | ~511 | 612 | Raman |

| ν₅ | Πu | Antisymmetric cis-bend | ~538 | 730 | Infrared |

Note: The frequencies are approximate values compiled from various spectroscopic studies.[4][6][7][8][9][10][11][12]

Comparison of vibrational modes of C₂H₂ and C₂D₂.

Chemical Reactivity and Kinetic Isotope Effect

The reactivity of this compound is largely similar to that of acetylene, participating in reactions typical of alkynes such as addition, combustion, and polymerization. However, the difference in zero-point energy between the C-D and C-H bonds leads to a significant kinetic isotope effect (KIE) in reactions where the C-D bond is broken in the rate-determining step.

The KIE is defined as the ratio of the rate constant of the reaction with the light isotopologue (kH) to that of the heavy isotopologue (kD):

KIE = kH / kD

For reactions involving the cleavage of a C-H/C-D bond, the KIE is typically greater than 1, indicating that the C-H bond reacts faster than the C-D bond. This primary KIE is a powerful tool for elucidating reaction mechanisms. Studies on the reactions of C₂(X¹Σg⁺) radicals with H₂ and D₂ have shown a measurable KIE, which has been used to validate theoretical models of the reaction pathway.[13] Similarly, the rotation of acetylene and this compound on a Cu(001) surface, induced by a scanning tunneling microscope, exhibits a pronounced isotope effect, providing insights into the energy transfer and reaction dynamics at the single-molecule level.[14]

Experimental Protocols

Synthesis of this compound

The most common and straightforward method for the laboratory synthesis of this compound is the reaction of calcium carbide (CaC₂) with heavy water (D₂O).[15][16][17][18][19]

Reaction: CaC₂(s) + 2D₂O(l) → C₂D₂(g) + Ca(OD)₂(aq)

Materials and Equipment:

-

Calcium carbide (CaC₂), technical grade

-

Heavy water (D₂O), 99.8 atom % D or higher

-

Gas generation flask or a three-necked flask equipped with a dropping funnel and a gas outlet

-

Gas washing bottles (scrubbers)

-

Cold trap (e.g., dry ice/acetone or liquid nitrogen)

-

Gas collection system (e.g., gas burette or Tedlar® bag)

-

Inert gas supply (e.g., nitrogen or argon)

Procedure:

-

Apparatus Setup: Assemble the gas generation apparatus in a well-ventilated fume hood. The gas outlet from the reaction flask should be connected in series to gas washing bottles and a cold trap before the collection system.

-

Purging: Purge the entire system with an inert gas to remove air and moisture.

-

Reactant Charging: Place a weighed amount of calcium carbide into the reaction flask. Fill the dropping funnel with a stoichiometric excess of heavy water.

-

Gas Generation: Slowly add the heavy water dropwise from the dropping funnel onto the calcium carbide. The reaction is exothermic and will generate this compound gas immediately. Control the rate of addition to maintain a steady evolution of gas.

-

Purification (In-line): Pass the generated gas through a series of scrubbers. A common sequence is a water scrubber to remove any Ca(OD)₂ aerosol, followed by a concentrated sulfuric acid scrubber to remove basic impurities like ammonia (B1221849) and phosphine (B1218219), and then a solid potassium hydroxide (B78521) or soda lime trap to remove acidic gases and water vapor.

-

Collection: Collect the purified this compound gas by displacement of water or in a gas-tight syringe or bag. For higher purity, the gas can be condensed in a cold trap cooled with liquid nitrogen.

Purification of this compound

Commercial calcium carbide often contains impurities such as calcium phosphide, calcium sulfide (B99878), and calcium nitride, which react with water to produce phosphine (PH₃), hydrogen sulfide (H₂S), and ammonia (NH₃), respectively.[20] These impurities must be removed for most applications.

Common Purification Techniques:

-

Wet Scrubbing: Involves passing the gas through a series of solutions to remove specific impurities. Concentrated sulfuric acid is effective for removing phosphine and ammonia.[21]

-

Dry Scrubbing: Utilizes solid absorbents. For example, passing the gas through a tube packed with acidified copper(II) sulfate (B86663) on a solid support can remove phosphine and hydrogen sulfide.

-

Cryogenic Distillation: For very high purity this compound, the gas can be condensed at liquid nitrogen temperature and then purified by fractional distillation to separate it from more volatile impurities like nitrogen and oxygen, and less volatile impurities.

Workflow for the synthesis and purification of this compound.

Applications in Research and Development

The unique properties of this compound make it a valuable tool in several areas of research:

-

Mechanistic Studies: The significant kinetic isotope effect associated with the C-D bond makes this compound an excellent probe for determining the rate-determining steps of chemical reactions, particularly in catalysis and enzyme kinetics.

-

Spectroscopic Reference: The well-characterized vibrational and rotational spectra of this compound serve as a benchmark for calibrating spectrometers and for testing theoretical models of molecular structure and dynamics.

-

Tracer Studies: In drug metabolism and environmental fate studies, deuterium-labeled compounds are used as tracers to follow the metabolic pathways of a parent molecule without altering its fundamental chemical reactivity.

-

Neutron Scattering: In materials science, deuterated molecules are often used in neutron scattering experiments to enhance the signal from the material of interest by reducing the incoherent scattering from hydrogen.[22]

Conclusion

This compound is a molecule of fundamental importance in chemistry and related sciences. Its distinct spectroscopic signature and the pronounced kinetic isotope effect associated with its C-D bonds provide researchers with a powerful tool for investigating molecular structure, dynamics, and reaction mechanisms. This guide has summarized the core chemical properties of this compound and provided detailed experimental protocols to facilitate its synthesis and use in the laboratory. As research continues to push the boundaries of molecular understanding, the applications of this compound are poised to expand, further solidifying its role as a key compound in the chemist's toolkit.

References

- 1. This compound | C2H2 | CID 136829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Acetylene - Wikipedia [en.wikipedia.org]

- 3. docs.airliquide.com.au [docs.airliquide.com.au]

- 4. researchgate.net [researchgate.net]

- 5. Infrared Spectrum of Dideuteroacetylene (C2D2) [opg.optica.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. Infrared Spectrum and Molecular Constants of C2D2 | Semantic Scholar [semanticscholar.org]

- 8. pubs.aip.org [pubs.aip.org]

- 9. pubs.aip.org [pubs.aip.org]

- 10. researchgate.net [researchgate.net]

- 11. sibert.chem.wisc.edu [sibert.chem.wisc.edu]

- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 13. Mechanism and kinetic isotope effect of the reaction of C2(X1Sigma(g)+) radicals with H2 and D2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Key Notes On Preparation Of Acetylene From Calcium Carbide [unacademy.com]

- 16. researchgate.net [researchgate.net]

- 17. Direct Synthesis of Organic Compounds Using Calcium Carbide as the Acetylene Source [manu56.magtech.com.cn]

- 18. How Is Acetylene Produced From Calcium Carbide? - ZHONGBO [zhongbocarbide.com]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. eiga.eu [eiga.eu]

- 22. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physical Properties of Acetylene-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Acetylene-d2 (C₂D₂), an important isotopologue of acetylene (B1199291). For researchers in drug development, metabolic studies, and materials science, understanding these properties is critical for its application as a tracer, in spectroscopic analysis, and as a starting material for synthesizing deuterated compounds. This document outlines its key physical data, details common experimental protocols for its synthesis and characterization, and provides logical workflows for its preparation and analysis.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below. Data has been compiled from various chemical and safety databases.

| Property | Value | Source(s) |

| IUPAC Name | 1,2-dideuterioethyne | [1] |

| Synonyms | Deuterated acetylene, Ethyne-d2 | [2] |

| CAS Number | 1070-74-2 | [1][2] |

| Molecular Formula | C₂D₂ (or C₂H₂) | [1] |

| Molecular Weight | 28.05 g/mol | [1] |

| Monoisotopic Mass | 28.0282035557 Da | [1] |

| Physical State | Colorless Gas | [1] |

| Isotopic Purity | Typically ≥99 atom % D | |

| Sublimation Point | ~ -84.0 °C (at 1 atm) | [3] |

| Triple Point | ~ -80.8 °C (at 1.27 atm) | [3] |

| Gas Density | ~ 1.17 kg/m ³ (at 0 °C, 1 atm) | [4] |

Experimental Protocols

The following sections detail the common methodologies for the synthesis and characterization of this compound.

A prevalent and straightforward method for generating this compound is the reaction of calcium carbide (CaC₂) with deuterium (B1214612) oxide (D₂O).

Reaction Principle: The chemical reaction is analogous to the generation of standard acetylene from water: CaC₂ + 2 D₂O → C₂D₂ (g) + Ca(OD)₂

Materials:

-

Calcium carbide (CaC₂), technical grade, pre-heated to ~600°C to remove residual H₂O or C₂H₂.

-

Deuterium oxide (D₂O), 99.5%+ isotopic purity.

-

Gas generation flask (e.g., Erlenmeyer flask with a side-arm).

-

Dropping funnel.

-

Cold trap (e.g., Dewar condenser with dry ice/acetone or liquid nitrogen).

-

Gas collection system (e.g., gas bag or inverted cylinder).

Procedure:

-

Place a weighed amount of pre-treated calcium carbide into the gas generation flask.

-

Assemble the apparatus in a well-ventilated fume hood, connecting the flask to the cold trap and the subsequent gas collection system.

-

Fill the dropping funnel with a stoichiometric equivalent of deuterium oxide.

-

Slowly add the D₂O dropwise onto the calcium carbide. The rate of addition should be controlled to maintain a steady and manageable evolution of gas.

-

Pass the evolved gas mixture through the cold trap, cooled to approximately -78 °C, to remove any unreacted D₂O vapor and other condensable impurities.

-

Collect the purified this compound gas. For immediate use, the gas stream can be directed into a reaction vessel. For storage, it can be collected in a suitable gas bag.

Safety Precaution: Acetylene is a highly flammable gas and can form explosive mixtures with air. The apparatus should be purged with an inert gas (e.g., argon) before starting the reaction. All operations must be conducted in a fume hood, away from ignition sources.

Confirming the chemical and isotopic purity of the synthesized this compound is a critical step.

A. Isotopic Purity Determination via Mass Spectrometry (MS)

Principle: Mass spectrometry is the definitive method for determining the isotopic distribution of the product. The different acetylene isotopologues (C₂H₂, C₂HD, and C₂D₂) are readily distinguished by their unique molecular weights.

Instrumentation:

-

Gas-source mass spectrometer (e.g., Quadrupole or Time-of-Flight).

-

Gas inlet system.

Procedure:

-

Introduce a sample of the synthesized gas into the mass spectrometer's ion source via the gas inlet.

-

Acquire the mass spectrum over a range that includes the molecular ions of interest (m/z 26-29).

-

Analyze the spectrum to identify the relative intensities of the peaks corresponding to:

-

C₂H₂: ~26.016 m/z

-

C₂HD: ~27.022 m/z

-

C₂D₂: ~28.028 m/z

-

-

Calculate the isotopic purity (atom % D) from the relative abundances of the detected ions.

B. Structural Confirmation via Vibrational Spectroscopy

Principle: Infrared (IR) and Raman spectroscopy can confirm the molecular structure and provide information about vibrational modes, which are sensitive to isotopic substitution.

Procedure:

-

Introduce the gas sample into a gas cell with appropriate windows (e.g., KBr for IR).

-

Obtain the IR or Raman spectrum.

-

Compare the observed vibrational frequencies with literature values for C₂D₂ to confirm its identity. The isotopic substitution from hydrogen to deuterium results in a predictable shift of vibrational frequencies to lower wavenumbers.

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the synthesis and analysis of this compound.

Caption: Workflow for the synthesis of this compound.

Caption: Analytical workflow for this compound characterization.

References

An In-depth Technical Guide to the Molecular Structure of Acetylene-d2 (Dideuterioacetylene)

Abstract

Acetylene-d2 (C₂D₂), or dideuterioacetylene, is a deuterated isotopologue of acetylene (B1199291), a fundamental linear molecule. Its structural and spectroscopic properties are of significant interest for studying isotopic effects, refining molecular structure theories, and serving as a benchmark for computational models. This guide provides a comprehensive overview of the molecular structure of this compound, presenting key quantitative data derived from high-resolution spectroscopic studies. It details the experimental protocols employed for these determinations and includes visualizations of the molecular structure and a representative experimental workflow.

Molecular Geometry and Symmetry

This compound is a linear and symmetric molecule, belonging to the D∞h point group, the same as its hydrogenated counterpart, acetylene (C₂H₂).[1][2] This linear geometry dictates that all constituent atoms—deuterium, carbon, carbon, deuterium—lie on a single axis. Consequently, all bond angles (D-C-C and C-C-D) are precisely 180°.[3] The molecule possesses a center of inversion, which influences the selection rules for its vibrational spectra; symmetric vibrations are Raman-active, while antisymmetric vibrations are infrared-active.[1]

Quantitative Structural and Spectroscopic Data

The precise structural parameters of this compound have been determined through various high-resolution spectroscopic techniques, primarily infrared and Raman spectroscopy. The data presented below are derived from analyses of the rotational and vibrational-rotational spectra of the molecule in the gas phase.

Bond Lengths

The equilibrium bond lengths are determined by analyzing the rotational constants of multiple isotopologues of acetylene. The Born-Oppenheimer approximation suggests that equilibrium bond lengths are independent of isotopic substitution. Therefore, the C≡C and C-D bond lengths in C₂D₂ are considered identical to the C≡C and C-H bond lengths in C₂H₂ at the equilibrium geometry.

| Parameter | Equilibrium Bond Length (rₑ) [Å] |

| C≡C Triple Bond | 1.20241 ± 0.00009[1][4] |

| C-D Bond | 1.06250 ± 0.00010[1][4] |

Note: The C-D bond length is assumed to be the same as the rₑ(C-H) value determined from combined isotopic analysis.

Rotational Constants

Rotational constants for the ground vibrational state (v=0) and the equilibrium state have been determined with high precision. These constants are inversely related to the molecule's moment of inertia.

| Constant | Value (cm⁻¹) | Reference(s) |

| B₀ (Ground State) | 0.84794 ± 0.00005 | [5] |

| B₀ (Ground State) | 0.84770 ± 0.00007 | [6] |

| Bₑ (Equilibrium) | 0.85075 | [7] |

| D₀ (Centrifugal Distortion) | (7.85 ± 0.4) x 10⁻⁷ | [5] |

| D₀ (Centrifugal Distortion) | (7.04 ± 0.63) x 10⁻⁷ | [6] |

Fundamental Vibrational Frequencies

This compound has 3N-5 = 3(4)-5 = 7 vibrational degrees of freedom, which correspond to five fundamental vibrational modes due to the degeneracy of the bending vibrations.

| Mode | Symmetry | Description | Frequency (cm⁻¹) | Activity |

| ν₁ | Σg⁺ | Symmetric C-D Stretch | ~2700 | Raman |

| ν₂ | Σg⁺ | C≡C Stretch | ~1762 | Raman |

| ν₃ | Σu⁺ | Antisymmetric C-D Stretch | 2439.24[6] | Infrared |

| ν₄ | Πg | Trans-bend | ~511 | Raman |

| ν₅ | Πu | Cis-bend | ~538 | Infrared |

Note: Frequencies are approximate for Raman-active modes as reported in various spectroscopic studies. The values can differ slightly based on the specific analysis.[1][6]

Experimental Protocols

The determination of the molecular structure of C₂D₂ relies on high-resolution gas-phase spectroscopy. Below are generalized protocols for the key experimental techniques cited in the literature.

High-Resolution Infrared (IR) Spectroscopy

This method probes the vibrational-rotational energy levels of the molecule and is used to determine the infrared-active fundamental frequencies (ν₃, ν₅) and precise rotational constants.

-

Sample Preparation: Gaseous C₂D₂ is introduced into a long-path absorption cell. To observe weak overtone and combination bands, path lengths of several meters are often required, which can be achieved using a multiple-reflection cell (e.g., a White cell).[8] Gas pressures are typically in the range of a few Torr to tens of Torr.[5]

-

Spectrometer Setup: A high-resolution spectrometer, such as a Fourier Transform Infrared (FTIR) spectrometer or a prism-grating spectrometer, is used.[9][10] For very high precision, resolutions of 0.03 cm⁻¹ or better are employed.[5]

-

Data Acquisition: The infrared radiation is passed through the gas cell, and the transmitted light is detected. Cooled detectors like lead sulfide (B99878) (PbS) or lead selenide (B1212193) (PbSe) are often used for enhanced sensitivity.[5] The absorption spectrum is recorded over a wide spectral range (e.g., 500 to 8000 cm⁻¹).[9]

-

Spectral Analysis: The resulting spectrum consists of a series of sharp absorption lines corresponding to individual rotational transitions within a vibrational band (the P and R branches).

-

Parameter Extraction: By assigning quantum numbers (J values) to each line and applying the combination differences method, highly accurate values for the ground state rotational constants (B₀, D₀) and upper state constants can be extracted. The band origin provides the vibrational frequency.

High-Resolution Raman Spectroscopy

This technique is complementary to IR spectroscopy and is used to observe the Raman-active fundamental vibrations (ν₁, ν₂, ν₄).

-

Sample Excitation: Gaseous C₂D₂ at a pressure of 130-200 Torr is held in a multiple-reflection Raman cell.[1][4]

-

Laser Source: A powerful, single-mode continuous-wave laser, such as an Argon ion (Ar⁺) laser, is used to excite the sample.[1][4]

-

Scattered Light Collection: The scattered light is collected at 90° to the incident laser beam.

-

Dispersion and Detection: The collected light is passed through a high-resolution spectrograph and recorded, historically on photographic plates, though modern systems use CCD detectors.[1][4] A narrow spectral slit width (~0.1 cm⁻¹) is necessary to resolve the rotational fine structure.[1][4]

-

Analysis: The analysis of the rotational structure of the Raman bands yields the vibrational frequencies and changes in rotational constants for the Raman-active modes.

Visualizations

The following diagrams illustrate the molecular structure and a generalized workflow for its experimental determination.

Caption: Molecular structure of this compound (C₂D₂).

Caption: Workflow for Spectroscopic Structure Determination.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. Acetylene - Wikipedia [en.wikipedia.org]

- 3. scribd.com [scribd.com]

- 4. researchgate.net [researchgate.net]

- 5. Infrared Spectrum of Dideuteroacetylene (C2D2) [opg.optica.org]

- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 7. pubs.aip.org [pubs.aip.org]

- 8. pubs.aip.org [pubs.aip.org]

- 9. pubs.aip.org [pubs.aip.org]

- 10. [PDF] Vibrational-Rotational Spectra of Normal Acetylene and Doubly Deuterated Acetylene : Experimental and Computational Studies | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Synthesis of Acetylene-d2 from Calcium Carbide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis of acetylene-d2 (C₂D₂) via the reaction of calcium carbide (CaC₂) with heavy water (D₂O). This guide details the underlying chemical principles, experimental protocols, purification techniques, and analytical characterization methods pertinent to researchers in synthetic chemistry and drug development.

Introduction

This compound, a deuterated isotopologue of acetylene (B1199291), serves as a valuable building block in organic synthesis and as a tracer in mechanistic studies. Its synthesis from readily available calcium carbide and heavy water is a common laboratory-scale procedure. The reaction is analogous to the production of acetylene from calcium carbide and water, with deuterium (B1214612) oxide substituting for protium (B1232500) oxide to yield the deuterated product. The overall reaction is as follows:

CaC₂ (s) + 2D₂O (l) → C₂D₂ (g) + Ca(OD)₂ (aq)[1][2]

This process, while straightforward in principle, requires careful control of reaction conditions and rigorous purification of the product to remove impurities inherent to the starting materials and side reactions.

Experimental Protocols

The synthesis of this compound from calcium carbide is an exothermic reaction that requires a controlled environment to manage the rate of gas evolution and ensure safety.[3]

Materials and Apparatus

A typical laboratory setup for this synthesis includes a gas generation flask, a dropping funnel for the controlled addition of heavy water, and a purification train to remove impurities.

Table 1: Materials and Equipment

| Item | Specification | Purpose |

| Calcium Carbide (CaC₂) | Technical grade, lumps or granular | Reactant |

| Heavy Water (D₂O) | ≥99 atom % D | Deuterium source |

| Gas Generation Flask | Two-neck, round-bottom flask | Reaction vessel |

| Dropping Funnel | Pressure-equalizing | Controlled addition of D₂O |

| Gas Outlet Tube | To direct the gas flow | |

| Purification Train | Series of bubblers or scrubbers | Removal of impurities |

| Gas Collection System | Gas burette or cold trap | Collection of purified C₂D₂ |

Synthesis Procedure

-

Apparatus Setup: Assemble the gas generation apparatus in a well-ventilated fume hood. Place a known quantity of calcium carbide into the two-neck flask.

-

Purging: Purge the entire system with an inert gas, such as nitrogen or argon, to remove air and prevent the formation of explosive mixtures.

-

Reaction Initiation: Slowly add heavy water from the dropping funnel onto the calcium carbide.[4] The rate of addition should be carefully controlled to maintain a steady evolution of this compound gas. The reaction can be carried out at room temperature.[5]

-

Gas Purification: Pass the generated gas through a purification train to remove impurities.

-

Product Collection: Collect the purified this compound gas. For small-scale experiments, this can be done by displacing a suitable liquid in a gas burette. For larger quantities or for subsequent reactions, the gas can be condensed in a cold trap cooled with liquid nitrogen.

Purification of this compound

Acetylene generated from technical-grade calcium carbide is often contaminated with phosphine (B1218219) (PH₃), hydrogen sulfide (B99878) (H₂S), and ammonia (B1221849) (NH₃) due to impurities in the carbide.[6][7] A multi-step purification process is essential to obtain high-purity this compound.

Table 2: Purification Methods for this compound

| Purification Step | Reagent/Method | Impurities Removed |

| Acidic Scrubbing | Acidified copper sulfate (B86663) solution | Phosphine, Arsine |

| Alkaline Scrubbing | Sodium hydroxide (B78521) or potassium hydroxide solution | Hydrogen sulfide, Carbon dioxide |

| Drying | Cold trap (-80 °C) or drying tube with calcium chloride | Water vapor |

A typical purification train would involve bubbling the gas sequentially through these solutions before collection.

Quantitative Data

The yield and isotopic purity of the synthesized this compound are critical parameters.

Table 3: Representative Quantitative Data

| Parameter | Value | Notes |

| Theoretical Yield | Dependent on the limiting reagent (CaC₂ or D₂O) | Calculated based on stoichiometry |

| Typical Reaction Temperature | 0 - 100 °C[4] | The reaction is exothermic |

| Typical Reaction Pressure | 0 - 0.5 MPa[4] | Can be performed at atmospheric pressure |

| Isotopic Purity (achievable) | >99 atom % D[8] | Dependent on the purity of the D₂O used |

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Table 4: Spectroscopic Data for this compound (C₂D₂)

| Technique | Observed Frequencies/Masses | Reference |

| FTIR Spectroscopy | Vibrational bands characteristic of C-D and C≡C bonds | [9] |

| Raman Spectroscopy | Complementary vibrational data to FTIR | [10] |

| Mass Spectrometry | Molecular ion peak at m/z = 28.0282 g/mol | [11][12] |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Purification Pathway

Caption: Purification pathway for this compound gas.

Reaction Logic

Caption: Logical flow of the synthesis reaction.

References

- 1. What is formed when calcium carbide reacts with heavy water? [allen.in]

- 2. brainly.in [brainly.in]

- 3. Chemical characteristics of calcium carbide and its reaction with water | MEL Chemistry [melscience.com]

- 4. CN104692991A - Preparation method of deuteroethylene - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. eiga.eu [eiga.eu]

- 7. Quantification and Removal of Some Contaminating Gases from Acetylene Used to Study Gas-Utilizing Enzymes and Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Isotope [newradargas.com]

- 9. [PDF] Vibrational-Rotational Spectra of Normal Acetylene and Doubly Deuterated Acetylene : Experimental and Computational Studies | Semantic Scholar [semanticscholar.org]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. Acetylene-d1|C2HD|Deuterated Reagent [benchchem.com]

- 12. This compound | C2H2 | CID 136829 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Laboratory Preparation of Deuterated Acetylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the laboratory-scale synthesis of deuterated acetylene (B1199291) (C₂D₂). Deuterated acetylene is a valuable isotopically labeled compound utilized in a wide array of scientific applications, from elucidating reaction mechanisms and metabolic pathways to serving as a spectroscopic standard. This document details the primary synthetic methodology, purification techniques, characterization, and critical safety protocols.

Introduction to Deuterated Acetylene

Deuterated acetylene, also known as deuteroacetylene, is an isotopologue of acetylene where both hydrogen atoms are replaced by deuterium (B1214612) atoms. The introduction of deuterium, a stable isotope of hydrogen, provides a powerful tool for researchers. The mass difference between protium (B1232500) (¹H) and deuterium (²H or D) allows for the tracking of molecules in complex systems using techniques like mass spectrometry and provides a probe for studying kinetic isotope effects.

The most prevalent and straightforward method for the laboratory preparation of deuterated acetylene involves the reaction of calcium carbide (CaC₂) with heavy water (D₂O).[1][2][3] This method is favored for its simplicity and the ready availability of the starting materials.

Synthetic Methodology: Reaction of Calcium Carbide with Heavy Water

The reaction between calcium carbide and water is a well-established industrial process for the production of acetylene.[4][5][6] By substituting normal water (H₂O) with heavy water (D₂O), deuterated acetylene can be synthesized efficiently.

Reaction Principle:

The reaction is a double displacement reaction where the deuterium atoms from the heavy water replace the calcium in calcium carbide, and the calcium cation combines with the deuteroxide anion. The balanced chemical equation for this reaction is:

CaC₂(s) + 2D₂O(l) → C₂D₂(g) + Ca(OD)₂(aq)[2][7]

This reaction is highly exothermic, releasing a significant amount of heat.[4][5] The generated deuterated acetylene gas is typically collected by the displacement of water or in a gas-tight syringe or balloon.

Experimental Protocol

This section outlines a general procedure for the laboratory synthesis of deuterated acetylene.

3.1 Materials and Reagents

-

Calcium Carbide (CaC₂) chunks

-

Heavy Water (D₂O, ≥99.8% isotopic purity)

-

Two-neck round-bottom flask or gas generation flask

-

Dropping funnel or pressure-equalizing addition funnel

-

Gas outlet adapter

-

Gas-tight syringe or gas collection apparatus (e.g., balloon, gas bag)

-

Drying tube with a suitable desiccant (e.g., silica (B1680970) gel)

-

Connecting tubing

3.2 Experimental Setup and Procedure

-

Assembly: Assemble the gas generation apparatus as shown in the workflow diagram below. Place a few chunks of calcium carbide into the two-neck round-bottom flask. Fill the dropping funnel with heavy water.

-

Purging: Purge the entire apparatus with an inert gas (e.g., nitrogen or argon) to remove atmospheric moisture and air, which could contaminate the product with C₂H₂ and C₂HD.

-

Reaction: Slowly add the heavy water dropwise from the dropping funnel onto the calcium carbide.[8] The reaction will begin immediately, generating deuterated acetylene gas. The rate of gas evolution can be controlled by adjusting the rate of addition of the heavy water.[8]

-

Gas Collection: Pass the generated gas through a drying tube to remove any unreacted heavy water vapor. Collect the dry deuterated acetylene gas in a gas-tight syringe or a balloon.

-

Safety: Perform the reaction in a well-ventilated fume hood due to the high flammability of acetylene.[9][10]

Purification of Deuterated Acetylene

The crude deuterated acetylene gas produced may contain several impurities that need to be removed for high-purity applications.

Common Impurities: [11]

-

Ammonia (NH₃), Phosphine (PH₃), and Arsine (AsH₃): These arise from impurities present in the calcium carbide.

-

Hydrogen Sulfide (H₂S): Originates from sulfur-containing impurities.[11]

-

Unreacted Heavy Water (D₂O): Can be carried over with the gas stream.

-

Other Acetylene Isotopologues (C₂HD, C₂H₂): Resulting from any residual protium in the heavy water or from atmospheric moisture.

Purification Techniques:

-

Chemical Scrubbing: This is effective for removing acidic and basic impurities.[11] The gas can be bubbled through a series of wash bottles containing solutions such as dilute sulfuric acid (to remove ammonia) and sodium hydroxide (B78521) (to remove hydrogen sulfide).

-

Cold Traps: Passing the gas through a cold trap (e.g., a U-tube immersed in a dry ice/acetone (B3395972) bath) can effectively remove moisture and other less volatile impurities.

-

Preparative Gas Chromatography (GC): For achieving very high isotopic and chemical purity, preparative GC is the most common and effective method.[1][12] This technique can separate the different acetylene isotopologues (C₂H₂, C₂HD, and C₂D₂).[1]

Characterization and Data Presentation

The isotopic purity and identity of the synthesized deuterated acetylene are primarily confirmed using mass spectrometry and infrared spectroscopy.

-

Mass Spectrometry (MS): This is the principal technique for determining the isotopic distribution of the product.[1] The different isotopologues will have distinct molecular weights. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly effective for quantifying isotopic purity by analyzing the relative abundance of the molecular ions.[12]

-

Fourier Transform Infrared (FTIR) Spectroscopy: The vibrational frequencies of C-D bonds are significantly different from those of C-H bonds. FTIR spectroscopy can be used to confirm the presence of deuteration and to analyze the vibrational-rotational spectra of the molecule.[13]

Table 1: Molecular Weights of Acetylene Isotopologues

| Isotopologue | Chemical Formula | Molecular Weight ( g/mol ) |

| Acetylene | C₂H₂ | 26.0157 |

| Monodeuterated Acetylene | C₂HD | 27.0219[1] |

| Dideuterated Acetylene | C₂D₂ | 28.0282[1] |

Table 2: Isotopic Purity and Yield Data

| Parameter | Description | Typical Value | Analytical Method |

| Isotopic Enrichment (D₂O) | Purity of the heavy water starting material. | ≥ 99.8% | Supplier Specification |

| Isotopic Purity (C₂D₂) | Percentage of the desired C₂D₂ isotopologue in the final product. | > 98% | Mass Spectrometry |

| Chemical Purity | Percentage of deuterated acetylene relative to other chemical impurities. | > 99% | Gas Chromatography (GC) |

| Reaction Yield | The amount of product obtained relative to the theoretical maximum. | Variable, dependent on setup and collection efficiency. | Volumetric or Gravimetric |

Note: The actual isotopic purity of the final product will be influenced by the isotopic enrichment of the starting D₂O and the exclusion of atmospheric moisture during the synthesis.[14]

Safety Precautions

Acetylene is a highly flammable and unstable gas that requires strict safety protocols.[9][10]

-

Flammability: Acetylene has a very wide explosive range in air (2.5% to 81%).[9] All work must be conducted in a well-ventilated area, away from any sources of ignition such as sparks, open flames, or hot surfaces.[9][15]

-

Pressure: Acetylene can decompose explosively at pressures above 15 psig (103 kPa).[9][10] The gas should be handled at or near atmospheric pressure.

-

Handling: Use non-sparking tools when working with acetylene.[15] Ensure all connections in the experimental setup are secure to prevent leaks.

-

Storage: If storing the gas, it must be done in specialized cylinders containing a porous material and a solvent like acetone to stabilize it.[10] For laboratory quantities, immediate use is recommended.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including flame-resistant clothing, safety goggles, and gloves.[9]

References

- 1. Acetylene-d1|C2HD|Deuterated Reagent [benchchem.com]

- 2. The preparation of the given compounds from deuterium oxide is to be expl.. [askfilo.com]

- 3. When heavy water reacts with calcium carbide the product class 11 chemistry CBSE [vedantu.com]

- 4. Understanding the Reaction of Calcium Carbide with H2O | TYWH [tjtywh.com]

- 5. The Reaction of Calcium Carbide with Water: Explained | TYWH [tjtywh.com]

- 6. dencityapp.in [dencityapp.in]

- 7. byjus.com [byjus.com]

- 8. CN104692991A - Preparation method of deuteroethylene - Google Patents [patents.google.com]

- 9. tft-pneumatic.com [tft-pneumatic.com]

- 10. hsseworld.com [hsseworld.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. [PDF] Vibrational-Rotational Spectra of Normal Acetylene and Doubly Deuterated Acetylene : Experimental and Computational Studies | Semantic Scholar [semanticscholar.org]

- 14. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]

- 15. airgas.com [airgas.com]

Infrared spectrum of solid Acetylene-d2

An In-depth Technical Guide to the Infrared Spectrum of Solid Acetylene-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectrum of solid this compound (C₂D₂). It details the vibrational spectroscopy of the two primary crystalline phases of solid C₂D₂, the low-temperature orthorhombic phase and the high-temperature cubic phase. This document synthesizes experimental data on vibrational frequencies, provides detailed experimental protocols for sample preparation and spectroscopic analysis, and presents a theoretical framework for the interpretation of the observed spectra, including the effects of crystal structure on the vibrational modes. The information is intended to serve as a foundational resource for researchers in materials science, astrophysics, and physical chemistry.

Introduction

Acetylene (B1199291) (C₂H₂), the simplest alkyne, and its deuterated isotopologue, this compound (C₂D₂), are molecules of significant interest across various scientific disciplines. In the solid state, acetylene exhibits a rich phase behavior, which is reflected in its vibrational spectrum. Understanding the infrared spectrum of solid C₂D₂ is crucial for identifying this molecule in astrophysical environments, such as on Titan where acetylene is a primary photochemical product, and for fundamental studies of intermolecular interactions and crystal dynamics in molecular solids.[1]

Solid this compound exists in two well-characterized crystalline phases: a low-temperature orthorhombic phase below 133 K and a high-temperature cubic phase between 133 K and its melting point.[1][2] The transition between these phases leads to distinct changes in the infrared spectrum, providing a sensitive probe of the molecular environment and crystal symmetry. This guide will focus on the interpretation of these spectral changes and the underlying molecular and crystal dynamics.

Crystal Structure of Solid this compound

The interpretation of the infrared spectrum of a molecular crystal is intrinsically linked to its crystal structure. The arrangement of molecules in the unit cell and the symmetry of the crystal lattice dictate the selection rules for vibrational transitions and can lead to phenomena such as site splitting and factor group splitting.

2.1. Low-Temperature Orthorhombic Phase

Below 133 K, this compound crystallizes in an orthorhombic structure belonging to the space group Cmca (D2h18). In this phase, the molecules are located at sites of C2h symmetry.[2] This site symmetry is lower than the D∞h point group of the isolated C₂D₂ molecule. This reduction in symmetry has important consequences for the infrared spectrum, as it can lead to the activation of vibrational modes that are infrared-inactive in the gas phase and the splitting of degenerate modes.

2.2. High-Temperature Cubic Phase

Above 133 K, this compound undergoes a phase transition to a cubic structure with the space group Pa3 (Th6). In this phase, the molecular centers are arranged in a face-centered cubic lattice. The molecules are orientationally disordered, giving rise to the higher overall symmetry of the crystal.[3] The infrared spectrum of the cubic phase is generally characterized by broader absorption bands compared to the low-temperature phase, reflecting this dynamic disorder.

Vibrational Modes of this compound

An isolated this compound molecule is linear and belongs to the D∞h point group. It has 3N-5 = 7 fundamental vibrational modes, where N=4 is the number of atoms. These modes are categorized by their symmetry and are either Raman or infrared active, or inactive in both, according to the selection rules for the D∞h point group.

Table 1: Fundamental Vibrational Modes of Gaseous this compound

| Mode | Symmetry | Description | Approximate Frequency (cm⁻¹) | Activity |

| ν₁ | Σg+ | Symmetric C-D Stretch | 2704 | Raman |

| ν₂ | Σg+ | C≡C Stretch | 1762 | Raman |

| ν₃ | Σu+ | Asymmetric C-D Stretch | 2439 | Infrared |

| ν₄ | Πg | trans C-C-D Bend | 505 | Raman |

| ν₅ | Πu | cis C-C-D Bend | 538 | Infrared |

Note: Frequencies are approximate values for the gas phase and serve as a reference for the solid-phase spectra.

Infrared Spectrum of Solid this compound

The infrared spectrum of solid C₂D₂ is significantly different from its gas-phase spectrum. The intermolecular interactions in the crystal lattice perturb the vibrational energy levels, leading to frequency shifts, band splitting, and the appearance of new absorption features.

4.1. Data Presentation

The following table summarizes the observed infrared absorption frequencies for polycrystalline films of C₂D₂ at 63 K (orthorhombic phase). The assignments are based on comparisons with the gas-phase spectrum and studies of the other acetylene isotopologues.

Table 2: Infrared Absorption Bands of Solid this compound at 63 K (Orthorhombic Phase)

| Observed Frequency (cm⁻¹) | Assignment | Comments |

| 2428 | ν₃ (Asymmetric C-D Stretch) | Shifted from the gas phase value of 2439 cm⁻¹. |

| 538 | ν₅ (cis Bend) | Shows multiplet structure due to crystal field effects. |

Data synthesized from literature reports on the infrared spectra of crystalline acetylenes.[2]

4.2. Interpretation of Spectral Features

Frequency Shifts: The vibrational frequencies in the solid state are generally shifted to lower values (red-shifted) compared to the gas phase. This is due to the attractive intermolecular forces in the crystal, which slightly weaken the intramolecular bonds.

Multiplet Structure (Site and Factor Group Splitting): In the low-temperature orthorhombic phase, the ν₅ bending mode exhibits a multiplet structure. This splitting arises from two effects:

-

Site Group Splitting: The degeneracy of the Πu bending mode is lifted because the site symmetry in the crystal (C2h) is lower than the molecular symmetry (D∞h).

-

Factor Group Splitting (Davydov Splitting): The presence of multiple molecules in the unit cell leads to interactions between their vibrational transition dipoles, resulting in a further splitting of the vibrational bands. The observed multiplet structure of the fundamental vibrations is a strong indication that the molecules are located at sites of C2h symmetry in the low-temperature phase.[2]

Combination Bands: The solid-state spectrum also features several absorptions that can be attributed to combinations of lattice modes (vibrations of the crystal lattice as a whole) and molecular fundamentals.[2]

Experimental Protocols

The following sections describe a generalized methodology for the preparation of solid this compound samples and the acquisition of their infrared spectra, based on common laboratory practices.

5.1. Synthesis of this compound

This compound gas can be synthesized by the reaction of calcium carbide (CaC₂) with heavy water (D₂O).

-

Apparatus: A gas generation flask connected to a cold trap and a vacuum line.

-

Procedure:

-

Place calcium carbide in the reaction flask and evacuate the system.

-

Slowly add D₂O dropwise to the calcium carbide.

-

The generated C₂D₂ gas is passed through a cold trap (e.g., a dry ice/isopropanol slush) to remove any unreacted D₂O and other impurities.

-

The purified C₂D₂ gas is then collected in a sample cylinder or used directly for deposition.

-

5.2. Thin Film Deposition for Infrared Spectroscopy

-

Substrate: A cryogenically cooled infrared-transparent window (e.g., KBr, CsI, or ZnSe) is used as the substrate.

-

Deposition:

-

The substrate is mounted in a high-vacuum cryostat and cooled to a temperature below the condensation point of this compound (typically between 20 K and 77 K).

-

A controlled leak of C₂D₂ gas is introduced into the cryostat, where it deposits as a thin solid film on the cold substrate.

-

The rate of deposition and the final film thickness can be monitored using a quartz crystal microbalance or by observing the interference fringes of a laser beam reflected off the growing film.

-

-

Annealing: To obtain the different crystalline phases, the deposited film can be annealed.

-

Amorphous Phase: Deposition at very low temperatures (e.g., below 30 K) typically results in an amorphous solid.

-

Crystalline Phases: The amorphous film can be crystallized by slowly warming it. The low-temperature orthorhombic phase is expected to form upon annealing to temperatures around 60-80 K. Further warming above the phase transition temperature of 133 K will result in the formation of the high-temperature cubic phase.

-

5.3. Infrared Spectroscopic Measurement

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectra.

-

Procedure:

-

A background spectrum of the cold, bare substrate is recorded.

-

The C₂D₂ film is deposited as described above.

-

The infrared spectrum of the solid film is then recorded at the desired temperature.

-

The final absorbance spectrum is obtained by ratioing the sample spectrum to the background spectrum.

-

Visualizations

6.1. Experimental Workflow

The following diagram illustrates the general workflow for obtaining the infrared spectrum of solid this compound.

Caption: Experimental workflow for C2D2 synthesis and IR spectroscopy.

6.2. Phase Transition and Spectral Changes

This diagram illustrates the relationship between temperature, crystal phase, and the resulting infrared spectrum.

References

Rotational Dynamics of Dideuterioacetylene (C₂D₂): A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the rotational constants of Acetylene-d2 (C₂D₂, dideuterioacetylene), a molecule of significant interest in spectroscopic studies. The precise determination of its rotational constants is crucial for understanding its molecular structure, dynamics, and for the validation of theoretical models. This document summarizes key quantitative data, details the experimental protocols for their determination, and illustrates the experimental workflow.

Data Presentation: Rotational Constants of this compound

The rotational constants of C₂D₂ have been determined through various high-resolution spectroscopic techniques. The following table summarizes the key rotational parameters for the ground vibrational state (B₀), the equilibrium state (Bₑ), and the vibration-rotation interaction constants (αᵢ).

| Parameter | Value (cm⁻¹) | Value (GHz) | Reference |

| Ground State Rotational Constant (B₀) | 0.84770 ± 0.00007 | 25.2771 ± 0.0045 | [1][2] |

| Equilibrium Rotational Constant (Bₑ) | 0.85075 | 25.5045 | [3] |

| Vibration-Rotation Interaction Constants (αᵢ) | |||

| α₁ | +0.00588 ± 0.00003 | [2] | |

| α₂ | +0.00316 ± 0.00003 | [2] | |

| α₃ | +0.00442 ± 0.00002 | [2] | |

| α₄ | -0.00120 | [3] | |

| α₅ | -0.0026 | [3] |

Note: Conversion from cm⁻¹ to GHz is performed using the speed of light, c = 29.9792458 GHz/cm⁻¹.

Experimental Protocols

The determination of the rotational constants of C₂D₂ primarily relies on high-resolution spectroscopic methods that can resolve the fine rotational structure within vibrational transitions. The two main techniques employed are High-Resolution Infrared Spectroscopy and Raman Spectroscopy.

High-Resolution Infrared (IR) Spectroscopy

High-resolution infrared spectroscopy is a powerful technique for determining the rotational constants of molecules like C₂D₂ that have infrared-active vibrational modes.

1. Sample Preparation:

-

Synthesis: Dideuterioacetylene (C₂D₂) is synthesized by the reaction of calcium carbide (CaC₂) with deuterium (B1214612) oxide (D₂O). The resulting gas is collected and purified to remove any contaminants, particularly residual C₂H₂ and C₂HD.

-

Containment: The purified C₂D₂ gas is introduced into a sample cell of a known path length. For observing weak overtone and combination bands, a multiple-reflection cell (e.g., a White cell) is used to achieve long path lengths, which can be on the order of several meters.[4] The pressure of the gas in the cell is carefully controlled and measured.

2. Spectrometer Setup:

-

Instrumentation: A high-resolution Fourier Transform Infrared (FTIR) spectrometer is typically used.[1] These instruments offer high sensitivity and resolution, which are essential for resolving the closely spaced rotational lines. Alternatively, prism-grating spectrometers have also been employed.[4]

-

Light Source: A broadband infrared source is used to irradiate the sample.

-

Detector: Sensitive detectors, such as lead sulfide (B99878) (PbS) or cooled lead telluride (PbTe) cells, are used to detect the transmitted infrared radiation.[2]

3. Data Acquisition:

-

The infrared spectrum of the C₂D₂ sample is recorded over a specific spectral range. For rotational constant determination, the focus is on the rovibrational bands.

-

The resolution of the spectrometer is set to a high value (e.g., 0.004 to 0.009 cm⁻¹) to ensure that individual rotational lines are well-resolved.[5]

-

To improve the signal-to-noise ratio, multiple scans are often co-added.

4. Data Analysis:

-

Line Assignment: The individual absorption lines in the P and R branches of the rovibrational bands are assigned to specific rotational quantum numbers (J).

-

Combination Differences: The method of combination differences is a precise way to determine the ground state rotational constant (B₀). This method uses pairs of transitions in the P and R branches that share a common upper or lower rotational level.

-

Fitting: The positions of the assigned rotational lines are fitted to the appropriate energy level expression for a linear molecule, which includes terms for the vibrational energy, the rotational energy, and the vibration-rotation interaction. This fitting procedure yields the rotational constants for both the ground and the vibrationally excited states.

Raman Spectroscopy

Since C₂D₂ is a non-polar linear molecule, it does not have a pure rotational absorption or emission spectrum in the microwave region. However, its rotational transitions can be observed via Raman spectroscopy.[6]

1. Sample Preparation:

-

The C₂D₂ gas is held in a suitable sample cell, often at a controlled pressure.

2. Spectrometer Setup:

-

Instrumentation: A high-resolution Raman spectrometer is used, which typically consists of a powerful laser source, sample illumination optics, a spectrograph, and a sensitive detector. A 21-foot grating spectrograph has been used to achieve high resolution.[7]

-

Laser Source: A continuous-wave (CW) laser with a narrow linewidth is used to excite the sample.

3. Data Acquisition:

-

The laser beam is focused into the sample cell containing the C₂D₂ gas.

-

The scattered light is collected, typically at a 90-degree angle to the incident beam, and directed into the spectrograph.

-

The Raman spectrum, showing the Stokes and anti-Stokes rotational lines, is recorded.

4. Data Analysis:

-

Selection Rules: For pure rotational Raman spectra of linear molecules, the selection rule is ΔJ = 0, ±2.[8] The transitions with ΔJ = +2 form the S-branch, and those with ΔJ = -2 form the O-branch.

-

Line Spacing: The spacing between the rotational lines in the Raman spectrum is approximately 4B₀.

-

Fitting: By measuring the positions of the rotational lines and applying the selection rules, the ground state rotational constant (B₀) can be determined with high accuracy.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for determining the rotational constants of this compound using high-resolution spectroscopy.

Caption: Experimental workflow for determining the rotational constants of this compound.

References

- 1. [PDF] Vibrational-Rotational Spectra of Normal Acetylene and Doubly Deuterated Acetylene : Experimental and Computational Studies | Semantic Scholar [semanticscholar.org]

- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.aip.org [pubs.aip.org]

- 5. researchgate.net [researchgate.net]

- 6. Rotational spectroscopy - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. phys.ubbcluj.ro [phys.ubbcluj.ro]

High-Resolution Spectroscopy of Deuterated Acetylene (C₂D₂): A Technical Guide

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the principles, experimental methodologies, and data analysis techniques employed in the high-resolution rovibrational spectroscopy of deuterated acetylene (B1199291) (C₂D₂). It is intended for researchers, scientists, and professionals in fields such as molecular physics, astrophysics, and analytical chemistry who require a detailed understanding of the spectroscopic properties of this molecule. The guide covers key experimental techniques, including Fourier Transform Infrared (FTIR) Spectroscopy, Cavity Ring-Down Spectroscopy (CRDS), and Photoacoustic Spectroscopy (PAS). Quantitative data, including molecular constants and vibrational frequencies, are summarized for comparative analysis. Furthermore, detailed experimental workflows and data analysis pathways are illustrated using standardized diagrams to facilitate a deeper understanding of the research process.

Introduction

Acetylene (C₂H₂) and its isotopologues are molecules of significant interest in a variety of scientific domains, from fundamental molecular structure and dynamics to the chemistry of planetary atmospheres and interstellar media.[1][2] Deuterated acetylene (dideuteroacetylene, C₂D₂), in particular, serves as an important subject for high-resolution spectroscopy. Its study provides critical insights into isotopic effects on molecular parameters, potential energy surfaces, and intramolecular dynamics. The substitution of hydrogen with deuterium (B1214612) atoms significantly alters the molecule's moments of inertia and vibrational frequencies, allowing for a more rigorous testing of theoretical models.[3]

High-resolution spectroscopy resolves the fine rotational structure associated with each vibrational transition, enabling the precise determination of molecular constants such as rotational constants, centrifugal distortion constants, and vibrational band origins.[4][5] This guide details the advanced experimental techniques used to acquire these high-resolution spectra and presents the key spectroscopic data derived from them.

Theoretical Background: Rovibrational Spectra of a Linear Molecule

As a linear molecule, C₂D₂ has 3N-5 = 3(4)-5 = 7 vibrational degrees of freedom. These correspond to five fundamental vibrational modes, two of which are doubly degenerate:

-

ν₁ (σg+): Symmetric C-D stretch (Raman active)

-

ν₂ (σg+): C≡C stretch (Raman active)

-

ν₃ (σu+): Antisymmetric C-D stretch (Infrared active)

-

ν₄ (πg): trans-bending mode (doubly degenerate, Raman active)

-

ν₅ (πu): cis-bending mode (doubly degenerate, Infrared active)

Infrared absorption spectra arise from transitions that cause a change in the molecule's dipole moment. For C₂D₂, only the ν₃ and ν₅ modes are infrared active.[6] However, combination and overtone bands can also appear in the infrared spectrum, allowing for the study of otherwise IR-inactive modes.[7]

Each vibrational band exhibits a rotational fine structure. For a simple Σ-Σ transition (like the ν₃ fundamental), the spectrum consists of two branches:

-

P-branch (ΔJ = -1): A series of lines at frequencies lower than the band origin.

-

R-branch (ΔJ = +1): A series of lines at frequencies higher than the band origin.

The spacing between these lines is related to the molecule's rotational constants, which in turn depend on the internuclear distances.[8]

Experimental Methodologies and Workflows

The acquisition of high-resolution spectra of C₂D₂ requires sophisticated experimental setups. The general workflow, from sample preparation to final data analysis, is outlined below.

Synthesis of Deuterated Acetylene

High-purity C₂D₂ is typically synthesized for spectroscopic studies, as it is not as readily available as its primary isotopologue. A common laboratory method involves the reaction of calcium carbide (CaC₂) with heavy water (D₂O).[9]

Protocol:

-

A reaction vessel containing CaC₂ is evacuated to remove atmospheric H₂O and N₂.

-

D₂O is slowly introduced into the vessel, reacting with CaC₂ to produce C₂D₂ gas.

-

The generated gas is passed through a series of cold traps (e.g., cooled with dry ice/acetone and liquid nitrogen) to remove unreacted D₂O and other impurities.

-

The purified C₂D₂ gas is then collected in a sample cell for spectroscopic analysis. Care must be taken to avoid solidification and subsequent over-pressurization upon warming.[9]

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for obtaining high-resolution broadband infrared spectra. It utilizes a Michelson interferometer to measure the interference pattern of a broadband light source after it has passed through a sample.

References

- 1. [PDF] Vibrational-Rotational Spectra of Normal Acetylene and Doubly Deuterated Acetylene : Experimental and Computational Studies | Semantic Scholar [semanticscholar.org]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. Potential models and local mode vibrational eigenvalue calculations for acetylene: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. Rotational–vibrational spectroscopy - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Infrared Spectrum and Molecular Constants of C2D2 | Semantic Scholar [semanticscholar.org]

- 7. scribd.com [scribd.com]

- 8. physics.dcu.ie [physics.dcu.ie]

- 9. dspace.mit.edu [dspace.mit.edu]

An In-depth Technical Guide to Acetylene-d2 (CAS Number: 1070-74-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Acetylene-d2 (Ethyne-d2), a deuterated isotopologue of acetylene (B1199291). This document covers its fundamental properties, synthesis methodologies, spectroscopic data, and significant applications in research and drug development, with a focus on providing practical information for laboratory use.

Core Properties of this compound

This compound, with the chemical formula C₂D₂, is a colorless, flammable gas.[1] It is the simplest alkyne, where both hydrogen atoms have been replaced by their heavier isotope, deuterium (B1214612).[2] This isotopic substitution imparts unique properties that are valuable in various scientific applications.

Physical and Chemical Data

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1070-74-2 | [1] |

| Molecular Formula | C₂D₂ | [1] |

| Molecular Weight | 28.05 g/mol | [1] |

| IUPAC Name | 1,2-dideuterioethyne | [1] |

| Synonyms | Ethyne-d2, Perdeuterioacetylene | [1] |

| Physical State | Gas at STP | [1] |

| Melting Point | -81 °C (sublimes) | [3] |

| Boiling Point | Not applicable (sublimes) | [3] |

| Density | 0.612 g/cm³ | [3] |

Synthesis of this compound

The preparation of this compound in a laboratory setting can be achieved through several methods. The most common and straightforward approach involves the reaction of calcium carbide with deuterium oxide. An alternative method involves the dehydrohalogenation of a deuterated ethane (B1197151) derivative.

Experimental Protocol 1: Synthesis from Calcium Carbide and Deuterium Oxide

This method is based on the facile reaction between calcium carbide (CaC₂) and deuterium oxide (D₂O) to generate this compound gas.[4] This protocol is suitable for the in situ generation of the gas for immediate use in subsequent reactions.[5]

Materials and Reagents:

-

Calcium carbide (CaC₂)

-

Deuterium oxide (D₂O, 99.8 atom % D or higher)

-

Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF) or dimethyl sulfoxide (B87167) (DMSO), if for subsequent reaction)

-

Two-neck round-bottom flask

-

Dropping funnel

-

Gas outlet adapter with a tube

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Gas collection apparatus (e.g., gas bag or inverted graduated cylinder in a water bath) or direct inlet to a subsequent reaction.

Procedure:

-

Apparatus Setup: Assemble a two-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a gas outlet. The entire apparatus should be dried and purged with an inert gas to remove air and moisture.[5]

-

Charging the Flask: Place a calculated amount of calcium carbide into the flask. If the gas is to be used in a subsequent reaction, an anhydrous solvent can be added to the flask at this stage.[5]

-

Addition of Deuterium Oxide: Fill the dropping funnel with a stoichiometric amount of deuterium oxide.

-

Gas Generation: Slowly add the deuterium oxide dropwise to the calcium carbide while stirring. The generation of this compound gas will commence immediately. The rate of gas evolution can be controlled by adjusting the addition rate of the deuterium oxide.[5]

-

Gas Collection/Use: The generated gas can be collected over water or passed through a drying tube (e.g., filled with CaCl₂) and used directly in a subsequent reaction. For purification, the gas can be bubbled through a solution of copper sulfate (B86663) to remove impurities like hydrogen sulfide.[6]

Safety Precautions:

-

This compound is highly flammable and can form explosive mixtures with air.[1] All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

-

The reaction is exothermic; therefore, slow addition of deuterium oxide is recommended to control the reaction rate and temperature.

-

Ensure all joints in the apparatus are well-sealed to prevent gas leakage.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol 2: Synthesis by Dehydrohalogenation of a Deuterated Precursor

This method involves the elimination of two molecules of a hydrogen halide from a deuterated 1,2-dihaloethane using a strong base.[6]

Materials and Reagents:

-

1,2-Dibromoethane-d4 (B144223) (or another suitable 1,2-dihaloethane-d4)

-

Potassium hydroxide (B78521) (KOH)

-

Ethanol (B145695) (anhydrous)

-

Reflux condenser

-

Heating mantle

-

Dropping funnel

-

Gas outlet adapter

-

Inert gas supply

Procedure:

-

Base Preparation: In a round-bottom flask, dissolve potassium hydroxide in anhydrous ethanol with gentle heating to create a concentrated solution.

-

Apparatus Setup: Equip the flask with a reflux condenser, a dropping funnel, and a gas outlet. Purge the system with an inert gas.

-

Addition of Precursor: Heat the ethanolic KOH solution to a gentle reflux. Slowly add the 1,2-dibromoethane-d4 dropwise from the dropping funnel into the boiling solution.[6]

-

Reaction and Gas Evolution: A rapid reaction will occur, leading to the generation of this compound gas and the precipitation of potassium bromide.[6]

-

Gas Collection/Use: The evolved gas can be passed through a cold trap to remove any volatile impurities before being collected or used in a subsequent reaction.

Safety Precautions:

-

Handle potassium hydroxide with care as it is corrosive.

-

The reaction should be performed in a well-ventilated fume hood.

-

Ensure the apparatus is securely clamped and that the heating is controlled to maintain a steady reflux.

Spectroscopic Data

The spectroscopic data for this compound is crucial for its identification and for studying its involvement in chemical reactions.

| Spectroscopic Technique | Observed Data/Features | Reference |

| Infrared (IR) Spectroscopy | The fundamental vibrational bands are shifted to lower frequencies compared to non-deuterated acetylene due to the increased mass of deuterium. Key stretching and bending modes can be identified. | |

| Raman Spectroscopy | The Raman spectra show characteristic bands for the C≡C and C-D stretching vibrations. Rotational fine structure can be observed under high resolution.[7] | |

| Mass Spectrometry (MS) | The molecular ion peak (M+) is observed at m/z = 28.05.[1] Photoionization studies have been conducted to determine ionization energies.[8] | |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ²H NMR: A single resonance is expected. ¹³C NMR: The carbon signal will be a triplet due to coupling with deuterium (I=1). | [9] |

Applications in Research and Drug Development

The unique properties of this compound, primarily due to the presence of deuterium, make it a valuable tool in pharmaceutical research and development.

Isotopic Tracer and Mechanistic Studies

Deuterium-labeled compounds, including those synthesized from this compound, are widely used as tracers in metabolic studies.[2] By incorporating deuterium into a drug molecule, researchers can track its metabolic fate, identify metabolites, and understand the rates and mechanisms of its breakdown.[2][10]

The most significant application in mechanistic studies is the exploitation of the Kinetic Isotope Effect (KIE) .[] The C-D bond is stronger than the C-H bond, and therefore, reactions that involve the cleavage of a C-H bond in their rate-determining step will proceed slower when a C-D bond is present.[] By selectively deuterating a drug candidate at a metabolically active site, it is possible to slow down its metabolism, which can lead to:

-

Improved Metabolic Stability: Reduced rate of breakdown by metabolic enzymes.[12]

-

Enhanced Bioavailability and Half-life: The drug remains in the system for a longer period.[10][12]

-

Reduced Toxicity: By altering metabolic pathways, the formation of toxic metabolites can be minimized.[][12]

Caption: The Kinetic Isotope Effect in drug metabolism.

Synthesis of Deuterated Molecules and Probes

This compound serves as a fundamental building block for the synthesis of more complex deuterated molecules.[2] The acetylene group itself is a privileged structure in many bioactive compounds.[13][14] The introduction of deuterium via this compound can be a strategic step in the development of novel drug candidates with improved pharmacokinetic profiles.[][12] Furthermore, the terminal alkyne functionality is frequently used as a "click handle" in chemical biology to attach probes for target identification and engagement studies.[13]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Flammability: It is an extremely flammable gas and can form explosive mixtures with air over a wide range of concentrations.[1]

-

Pressure Hazard: It is a gas under pressure and may explode if heated.[1]

-